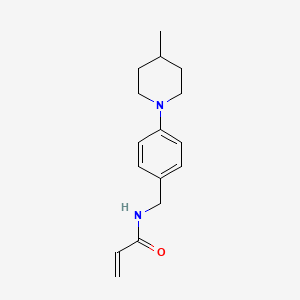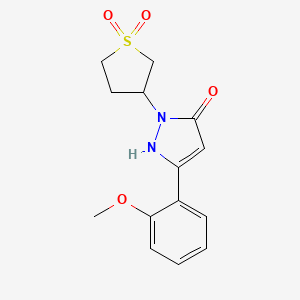![molecular formula C21H20N4O2 B11037798 2,2,4-trimethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11037798.png)
2,2,4-trimethyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has a complex name, so let’s break it down. The core structure is a quinoline derivative, and it contains both carbonyl (C=O) and hydrazide (–NH–NH2) functional groups.
- The compound’s systematic name describes its substituents and arrangement. The “2,2,4-trimethyl” part indicates three methyl groups attached to specific carbon atoms in the quinoline ring.
- The “N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]” portion refers to an indole moiety with a hydrazone linkage.
- Overall, this compound combines features from quinolines, indoles, and hydrazides.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 2,4,4-trimethylpentan-2-one with hydrazine hydrate to form the hydrazone intermediate. Subsequent cyclization and further reactions lead to the final product.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While not widely produced industrially, researchers often synthesize it in the lab for specific applications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions due to its functional groups.
Oxidation: It may be oxidized to form a quinoline N-oxide.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid catalysts.
Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Biology: It may serve as a fluorescent probe or ligand for biological studies.
Medicine: Although not a drug itself, derivatives of this compound could have potential pharmaceutical applications.
Industry: Its use in industry is limited, but it contributes to the development of novel materials.
Mechanism of Action
- The exact mechanism depends on the specific application. For instance:
- As a fluorescent probe, it interacts with cellular components, emitting light upon excitation.
- As a ligand, it may bind to specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline, indole, and hydrazide features sets it apart.
Similar Compounds: While not identical, related compounds include other quinoline derivatives, hydrazones, and indoles.
Remember that this compound’s intricate structure offers exciting possibilities for research and applications across various fields!
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-12-11-21(2,3)23-17-13(12)8-6-9-15(17)19(26)25-24-18-14-7-4-5-10-16(14)22-20(18)27/h4-11,22-23,27H,1-3H3 |
InChI Key |
FAIKDBRHBXYEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)N=NC3=C(NC4=CC=CC=C43)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B11037724.png)
![1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11037729.png)
![3-isobutyryl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11037736.png)
![3-amino-7-(4-isopropylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11037745.png)

![5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037757.png)

![N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11037775.png)
![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide](/img/structure/B11037782.png)
![7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11037783.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037785.png)
![Methyl {4-oxo-2-[2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11037812.png)

